![molecular formula C14H14F3NO B1518040 Ethyl({5-[4-(Trifluormethyl)phenyl]furan-2-yl}methyl)amin CAS No. 1153421-91-0](/img/structure/B1518040.png)

Ethyl({5-[4-(Trifluormethyl)phenyl]furan-2-yl}methyl)amin

Übersicht

Beschreibung

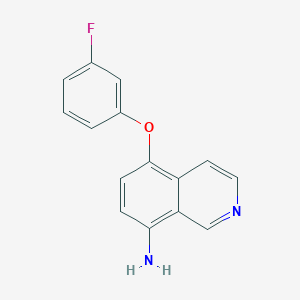

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is a useful research compound. Its molecular formula is C14H14F3NO and its molecular weight is 269.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Diese Verbindung hat in der Krebsforschung vielversprechend gezeigt, insbesondere als potenzieller Inhibitor der humanen Sirtuin 2 (SIRT2) . SIRT2 ist an der Progression von Krebs beteiligt, und seine Hemmung könnte eine Strategie zur Krebsbehandlung sein. Die Trifluormethylgruppe in der Verbindung kann ihre Wirksamkeit und Selektivität gegenüber SIRT2 verbessern, was sie zu einem wertvollen Molekül für die Entwicklung neuer Krebstherapien macht.

Behandlung neurodegenerativer Erkrankungen

Die Hemmung von SIRT2 ist nicht nur relevant für Krebs, sondern auch für neurodegenerative Erkrankungen . Verbindungen, die die Aktivität von SIRT2 modulieren können, könnten therapeutische Anwendungen bei der Behandlung von Erkrankungen wie Alzheimer und Parkinson haben, bei denen die Proteinacetylierung eine wichtige Rolle spielt.

Antivirale Mittel

Ethyl({5-[4-(Trifluormethyl)phenyl]furan-2-yl}methyl)amin-Derivate könnten als potente antivirale Mittel dienen. Indolderivate, die einen ähnlichen molekularen Rahmen aufweisen, haben nachweislich eine signifikante antivirale Aktivität gegen eine Reihe von RNA- und DNA-Viren gezeigt .

Antibakterielle Anwendungen

Neben seinen antiviralen Eigenschaften kann diese Verbindung auch antibakterielle Anwendungen haben. Das Vorhandensein der Trifluormethylgruppe könnte die Wirksamkeit der Verbindung gegen bakterielle Infektionen möglicherweise erhöhen, wie dies bei anderen verwandten Molekülen beobachtet wurde .

Management von Typ-II-Diabetes

SIRT2-Inhibitoren wie this compound waren an wirksamen Behandlungsstrategien für Typ-II-Diabetes beteiligt . Durch die Modulation der Aktivität von SIRT2 können sie die Glukosehomöostase und die Insulinempfindlichkeit beeinflussen.

Pharmakologischer Verstärker

Es wurde gezeigt, dass die Aufnahme einer Trifluormethylgruppe die pharmakologische Wirksamkeit von Verbindungen erhöht . Dies deutet darauf hin, dass this compound verwendet werden könnte, um die Wirksamkeit bestehender Medikamente zu verbessern, insbesondere im Zusammenhang mit der Hemmung der Serotoninaufnahme.

Chemische Synthese und organische Reaktionen

Die benzylische Position dieser Verbindung ist eine reaktive Stelle, die verschiedene organische Reaktionen wie freie Radikale Bromierung und nucleophile Substitution eingehen kann . Dies macht sie zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer organischer Moleküle.

Arzneimittelforschung und -entwicklung

Aufgrund ihrer vielfältigen biologischen Aktivitäten kann this compound ein zentrales Gerüst in der Arzneimittelforschung sein. Seine Struktur kann mit hoher Affinität an mehrere Rezeptoren binden, was die Entwicklung neuer Therapeutika unterstützt .

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various receptors or enzymes in the body. The trifluoromethyl group, for instance, is often used in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of a drug .

Mode of Action

The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The furan ring and the trifluoromethyl group could potentially enhance the compound’s ability to penetrate cell membranes .

Biochemical Pathways

Depending on its specific targets, the compound could potentially affect various biochemical pathways. For instance, if it targets an enzyme involved in a specific metabolic pathway, it could alter the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition. The trifluoromethyl group could potentially enhance the compound’s metabolic stability .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. This could range from changes in cell signaling and metabolism to alterations in cell growth and survival .

Action Environment

Various environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain functional groups in the compound might be sensitive to pH changes .

Biochemische Analyse

Biochemical Properties

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can alter the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function .

Molecular Mechanism

The molecular mechanism of action of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine remains stable under standard laboratory conditions for extended periods . Its degradation products can sometimes exhibit different biological activities, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies in rodents have shown that low doses of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can improve cognitive function, whereas high doses can lead to neurotoxicity and liver damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. Additionally, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can influence the activity of other metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Eigenschaften

IUPAC Name |

N-[[5-[4-(trifluoromethyl)phenyl]furan-2-yl]methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO/c1-2-18-9-12-7-8-13(19-12)10-3-5-11(6-4-10)14(15,16)17/h3-8,18H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOAUIXXFQOUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(O1)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)

![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)

![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)

![4-[(2-hydroxypropyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1517972.png)

![Ethyl[(4-ethylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1517973.png)

![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)